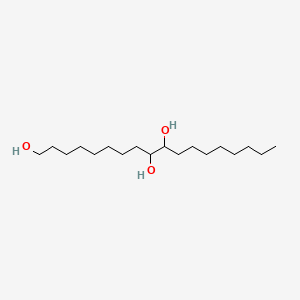
1,9,10-Octadecanetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9,10-Octadecanetriol is an organic compound with the molecular formula C18H38O3 It is a trihydroxy derivative of octadecane, featuring three hydroxyl groups attached to the 1st, 9th, and 10th carbon atoms of the octadecane chain
準備方法
Synthetic Routes and Reaction Conditions: 1,9,10-Octadecanetriol can be synthesized through several methods. One common approach involves the hydroxylation of octadecane using specific reagents and catalysts. For instance, the hydroxylation can be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction typically occurs under mild conditions, such as room temperature, and yields the desired trihydroxy compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of unsaturated precursors followed by selective hydroxylation. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions: 1,9,10-Octadecanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride (SOCl2) to replace hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
科学的研究の応用
1,9,10-Octadecanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the production of surfactants, lubricants, and other specialty chemicals.
作用機序
The mechanism by which 1,9,10-Octadecanetriol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups enable the compound to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include metabolic processes and signal transduction pathways, where the compound can influence cellular functions and responses.
類似化合物との比較
1,2,3-Octadecanetriol: Another trihydroxy derivative with hydroxyl groups at different positions.
1,9,10-Octadecanediol: A dihydroxy derivative with two hydroxyl groups.
Octadecanol: A monohydroxy derivative with a single hydroxyl group.
Comparison: 1,9,10-Octadecanetriol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. Compared to its dihydroxy and monohydroxy counterparts, it exhibits different reactivity and solubility characteristics, making it suitable for specialized applications.
特性
CAS番号 |
7023-01-0 |
|---|---|
分子式 |
C18H38O3 |
分子量 |
302.5 g/mol |
IUPAC名 |
octadecane-1,9,10-triol |
InChI |
InChI=1S/C18H38O3/c1-2-3-4-5-8-11-14-17(20)18(21)15-12-9-6-7-10-13-16-19/h17-21H,2-16H2,1H3 |
InChIキー |
RGQVEMVVEFTMJD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(CCCCCCCCO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


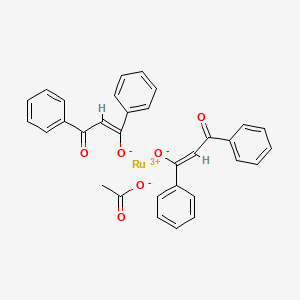
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
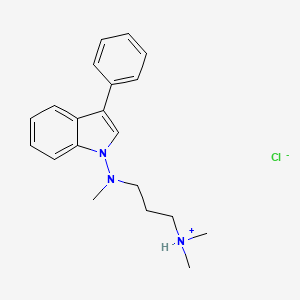
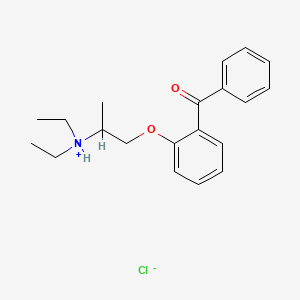

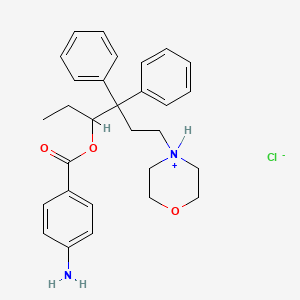
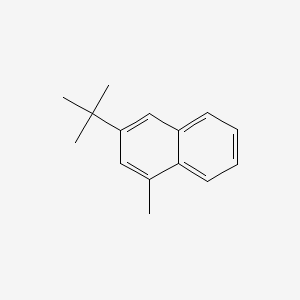
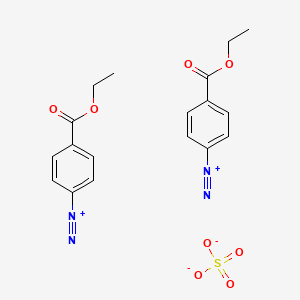
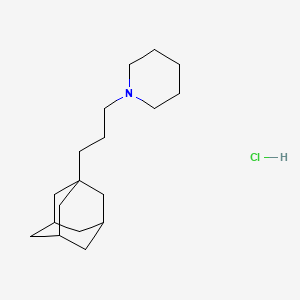
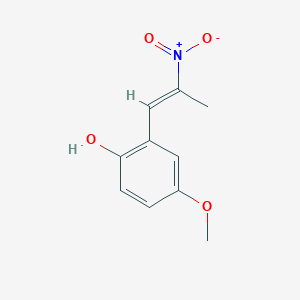
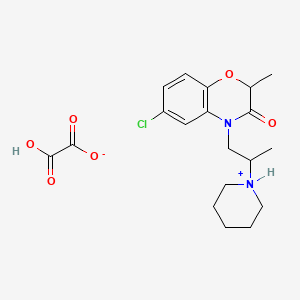
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
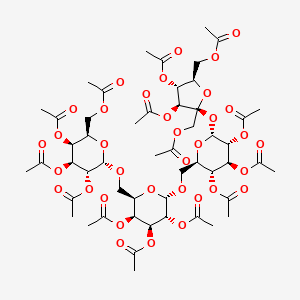
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
